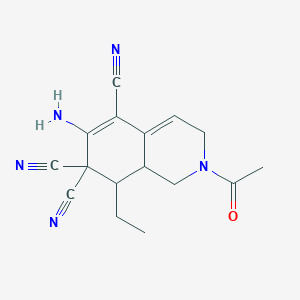

2-acetyl-6-amino-8-ethyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar isoquinoline derivatives often involves complex reactions including 1,3-dipolar cycloaddition reactions, Knoevenagel condensation, and multi-step organic transformations. These processes yield various tetrahydroisoquinoline derivatives, demonstrating the versatility and reactivity of the isoquinoline nucleus under different chemical conditions (Caira et al., 2014); (Kasturi & Sharma, 1975).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often analyzed using X-ray diffraction, highlighting the spatial arrangement and confirming the stereochemistry of newly synthesized molecules. This method provides critical insights into the molecular conformation and structural characteristics of isoquinoline compounds (Marae et al., 2021).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, showcasing their reactivity. For example, they undergo cycloaddition, Smiles-type rearrangement, and cyclization reactions, leading to the formation of new bonds and structures. These reactions are pivotal in exploring the reactivity patterns and functional group transformations inherent to isoquinoline derivatives (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of isoquinoline derivatives are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined through experimental analysis and contribute to the broader knowledge base regarding the physical characteristics of these compounds (Dyachenko et al., 2010).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, such as acidity, basicity, and reactivity towards different reagents, are essential for their functionalization and application in organic synthesis. Studies on these properties help in understanding the chemical behavior and potential utility of these compounds in synthetic chemistry (Ozols et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Isoquinoline Derivatives

Isoquinoline derivatives have been a focal point in synthetic chemistry due to their potential biological activities and applications in medicinal chemistry. One approach involves the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions. This method yields complex isoquinoline structures which are characterized by X-ray diffraction analysis, highlighting their structural diversity and potential for further chemical manipulation (Caira et al., 2014).

Antibiotic and Antimicrobial Properties

Isoquinoline derivatives also show promise in antimicrobial applications. For instance, helquinoline, a tetrahydroquinoline antibiotic derived from Janibacter limosus, exhibits significant biological activity against bacteria and fungi. This discovery expands the scope of isoquinoline derivatives in therapeutic applications beyond their traditional role in synthetic chemistry (Asolkar et al., 2004).

Green Synthetic Methods

The development of green and efficient synthetic methods for isoquinoline derivatives is an area of active research. A notable example is the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives via a one-pot condensation process. This method emphasizes operational simplicity, mild reaction conditions, and reduced environmental impact, showcasing the advances in sustainable chemistry practices (Lei et al., 2011).

Charge Transfer and Fluorescence Properties

Isoquinoline derivatives are also studied for their intramolecular charge transfer (ICT) and fluorescence properties. Research on planarized aminobenzonitrile derivatives, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), reveals fast and efficient ICT along with dual fluorescence in various solvents. These properties are crucial for applications in optical materials and sensors, demonstrating the versatility of isoquinoline derivatives in materials science (Zachariasse et al., 2004).

Eigenschaften

IUPAC Name |

2-acetyl-6-amino-8-ethyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-3-14-13-7-21(10(2)22)5-4-11(13)12(6-17)15(20)16(14,8-18)9-19/h4,13-14H,3,5,7,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZDECPIZZEJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(CC=C2C(=C(C1(C#N)C#N)N)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-6-amino-8-ethyl-2,3,8,8a-tetrahydro-1H-isoquinoline-5,7,7-tricarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)